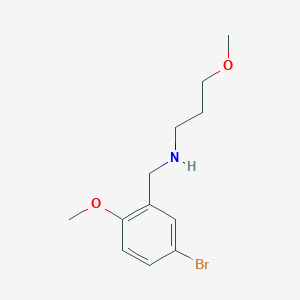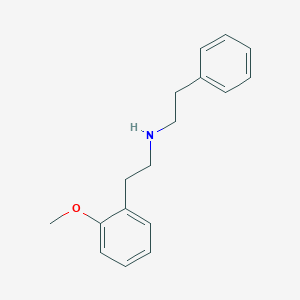
N-methyl-N-phenyltetrahydro-2-furancarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-phenyltetrahydro-2-furancarboxamide, also known as MPH or Furanyl Fentanyl, is a synthetic opioid that has been gaining popularity in recent years. It belongs to the class of fentanyl analogs, which are known for their high potency and potential for abuse.
Mecanismo De Acción
The mechanism of action of N-methyl-N-phenyltetrahydro-2-furancarboxamide is similar to that of other opioids. It binds to the mu-opioid receptor in the brain and spinal cord, which leads to a decrease in the transmission of pain signals and an increase in the release of dopamine in the brain. This results in the analgesic and euphoric effects that are characteristic of opioids.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-methyl-N-phenyltetrahydro-2-furancarboxamide are similar to those of other opioids. It produces analgesia, sedation, and euphoria, as well as respiratory depression, nausea, and constipation. It can also cause physical dependence and withdrawal symptoms with prolonged use.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-methyl-N-phenyltetrahydro-2-furancarboxamide has several advantages for lab experiments. It has high potency and selectivity for the mu-opioid receptor, which makes it a useful tool for studying the pharmacology of opioids. It also has a relatively short half-life, which allows for precise dosing and control in experiments. However, its potential for abuse and dependence can be a limitation, and caution must be taken when handling and using N-methyl-N-phenyltetrahydro-2-furancarboxamide in the lab.
Direcciones Futuras
There are several future directions for research on N-methyl-N-phenyltetrahydro-2-furancarboxamide and other fentanyl analogs. One area of interest is the development of safer and more effective pain medications that do not produce the same level of dependence and abuse potential as traditional opioids. Another area of interest is the investigation of the pharmacological and toxicological properties of new fentanyl analogs that are emerging on the illicit drug market. Additionally, further research is needed to understand the long-term effects of fentanyl analogs on the brain and body, as well as their potential for addiction and overdose.
Métodos De Síntesis
The synthesis of N-methyl-N-phenyltetrahydro-2-furancarboxamide involves the reaction of N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide with methyl chloroformate in the presence of a base. The resulting product is then reduced with sodium borohydride to yield N-methyl-N-phenyltetrahydro-2-furancarboxamide. This synthesis method has been well-documented in the literature and has been used in various studies to produce N-methyl-N-phenyltetrahydro-2-furancarboxamide for research purposes.
Aplicaciones Científicas De Investigación
N-methyl-N-phenyltetrahydro-2-furancarboxamide has been used in various scientific research studies to investigate its effects on the central nervous system. It has been shown to have high affinity for the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. N-methyl-N-phenyltetrahydro-2-furancarboxamide has also been used to study the pharmacokinetics and pharmacodynamics of fentanyl analogs, as well as their potential for abuse and dependence.
Propiedades
Nombre del producto |
N-methyl-N-phenyltetrahydro-2-furancarboxamide |
|---|---|
Fórmula molecular |
C12H15NO2 |
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
N-methyl-N-phenyloxolane-2-carboxamide |
InChI |
InChI=1S/C12H15NO2/c1-13(10-6-3-2-4-7-10)12(14)11-8-5-9-15-11/h2-4,6-7,11H,5,8-9H2,1H3 |
Clave InChI |
BIYCXPJPWIGSTN-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C(=O)C2CCCO2 |
SMILES canónico |
CN(C1=CC=CC=C1)C(=O)C2CCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![ethyl 4-{(5Z)-2-imino-5-[4-(4-methylpiperazin-1-yl)-3-nitrobenzylidene]-4-oxo-1,3-thiazolidin-3-yl}benzoate](/img/structure/B262045.png)
![(4Z)-4-[(dimethylamino)methylidene]-2-[(3-methylphenoxy)methyl]-1,3-oxazol-5(4H)-one](/img/structure/B262046.png)
![1,5-dimethyl-2-phenyl-4-[(1-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}cyclohexyl)amino]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B262047.png)
![8-(4-aminobutylamino)-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B262048.png)


